molecular formula C5H7NO2 B1595552 3-Methylpyrrolidine-2,5-dione CAS No. 5615-90-7

3-Methylpyrrolidine-2,5-dione

Cat. No.: B1595552
CAS No.: 5615-90-7
M. Wt: 113.11 g/mol
InChI Key: KAJJUFUPJGVIFJ-UHFFFAOYSA-N
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Description

. It is a cyclic amide, or lactam, featuring a pyrrolidine ring with a methyl group at the third position and two carbonyl groups at the second and fifth positions. This compound is known for its versatility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyrrolidine-2,5-dione can be synthesized through several methods, including the cyclization of amino acids or their derivatives. One common synthetic route involves the cyclization of 3-aminobutyric acid under acidic conditions. The reaction typically requires heating the starting material in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar cyclization reactions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can yield various substituted pyrrolidines or other nitrogen-containing heterocycles.

Scientific Research Applications

3-Methylpyrrolidine-2,5-dione has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins for structural and functional studies.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications.

Comparison with Similar Compounds

3-Methylpyrrolidine-2,5-dione is structurally similar to other pyrrolidine derivatives, such as pyrrolidone and succinimide. its unique substitution pattern and reactivity distinguish it from these compounds. Other similar compounds include:

  • Pyrrolidone: A five-membered lactam with a similar ring structure but without the methyl group.

  • Succinimide: A cyclic imide with two carbonyl groups but lacking the pyrrolidine ring.

  • N-Methylsuccinimide: A derivative of succinimide with a methyl group attached to the nitrogen atom.

These compounds share some chemical properties with this compound but differ in their reactivity and applications.

Properties

IUPAC Name

3-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJJUFUPJGVIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5615-90-7
Record name 2,5-Pyrrolidinedione, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615907
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Record name 5615-90-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylpyrrolidine-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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